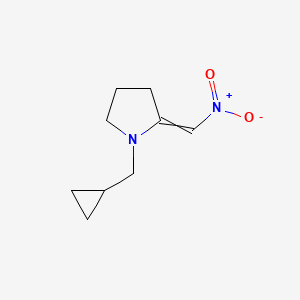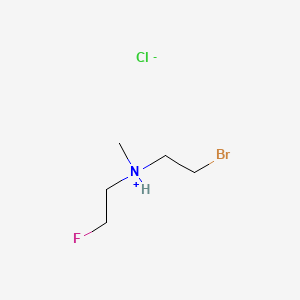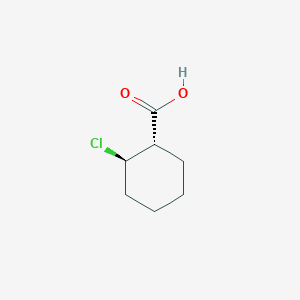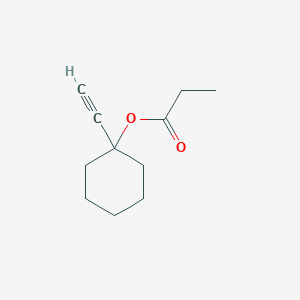
1-Ethynylcyclohexyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcyclohexyl propionate is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexanol, where the hydroxyl group is replaced by an ethynyl group, and the compound is esterified with propionic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclohexyl propionate can be synthesized through the esterification of 1-ethynylcyclohexanol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynylcyclohexyl propionate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form cyclohexyl propionate.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexyl propionate.
Substitution: Various substituted cyclohexyl propionate derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcyclohexyl propionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethynylcyclohexyl propionate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-cyclohexanol: A precursor in the synthesis of 1-ethynylcyclohexyl propionate.
Cyclohexyl propionate: A structurally similar compound without the ethynyl group.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5445-76-1 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(1-ethynylcyclohexyl) propanoate |
InChI |
InChI=1S/C11H16O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h2H,3,5-9H2,1H3 |
InChI-Schlüssel |
TWHCDUFZKOKIMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCCCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


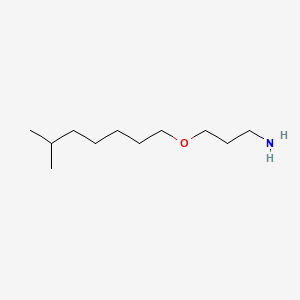
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
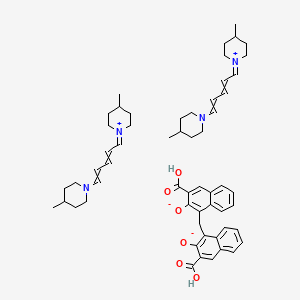
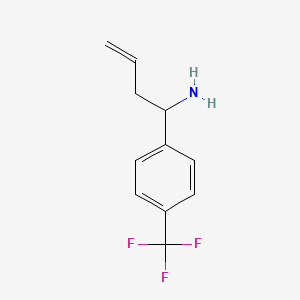

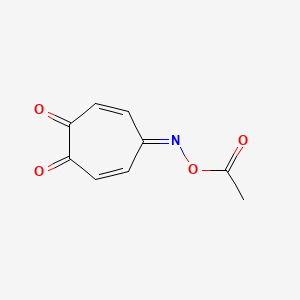
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)


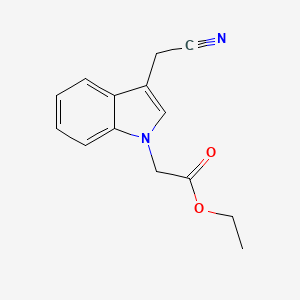
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
